3-Methylbenzenesulfonic acid hydrate
CAS No.: 312619-56-0
Cat. No.: VC2822438
Molecular Formula: C7H10O4S
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312619-56-0 |
---|---|
Molecular Formula | C7H10O4S |
Molecular Weight | 190.22 g/mol |
IUPAC Name | 3-methylbenzenesulfonic acid;hydrate |
Standard InChI | InChI=1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 |
Standard InChI Key | GHLYGGIKYFLYTH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)S(=O)(=O)O.O |
Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)O.O |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
3-Methylbenzenesulfonic acid hydrate belongs to the family of aromatic sulfonic acids and is commonly referred to as m-toluenesulfonic acid hydrate in scientific literature. The compound has been assigned several CAS Registry Numbers, including 617-97-0 for the anhydrous form and 312619-56-0 for the hydrate . The molecular formula of the hydrate is C7H10O4S, indicating the presence of one water molecule in the crystal structure, while the anhydrous form has the formula C7H8O3S . The systematic naming follows IUPAC conventions, with the "3-methyl" prefix denoting the position of the methyl group on the benzene ring relative to the sulfonic acid functionality. Alternative names found in chemical databases include m-methylbenzenesulfonic acid and 3-methylbenzensulfonic acid, though these typically refer to the anhydrous form rather than the hydrate .
Physical and Chemical Properties
Structural Characteristics and Representation
The molecular structure of 3-methylbenzenesulfonic acid hydrate features a benzene ring with two substituents: a methyl group at position 3 (meta) and a sulfonic acid group (-SO3H) . This arrangement gives the molecule its distinctive chemical behavior and reactivity profile. In the hydrate form, the crystal structure incorporates one water molecule per molecule of the acid, which affects its solubility and melting characteristics. The structural representation can be described using various chemical notations, including SMILES notation (O=S(=O)(O)C=1C=CC=C(C1)C) and InChI (InChI=1S/C7H8O3S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)) . The position of the methyl group relative to the sulfonic acid group significantly influences the compound's electronic properties, reactivity patterns, and acidity, distinguishing it from its isomers such as 2-methylbenzenesulfonic acid (o-toluenesulfonic acid) and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).
Synthesis and Production Methods
Laboratory Synthesis Routes
The synthesis of 3-methylbenzenesulfonic acid hydrate can be accomplished through several laboratory methods, with the choice of route often depending on the required purity and scale of production. One established method involves starting from m-toluidine, which serves as a key precursor for obtaining the pure compound . This approach typically involves diazotization of m-toluidine followed by treatment with sulfur dioxide and copper chloride to introduce the sulfonic acid group at the desired position. The resulting product can then be purified and crystallized as the hydrate form. Another synthetic pathway involves direct sulfonation of toluene under controlled conditions to favor the meta isomer, though this approach often yields a mixture of isomers that requires separation techniques to isolate the desired 3-methylbenzenesulfonic acid . The final hydrate form is typically obtained by crystallization from aqueous solutions, where the water molecule becomes incorporated into the crystal structure.
Industrial Production Processes
Industrial production of 3-methylbenzenesulfonic acid hydrate employs methods that are optimized for larger scales while maintaining cost-efficiency and product quality. One common industrial approach involves the sulfonation of toluene using concentrated sulfuric acid or oleum (sulfur trioxide dissolved in sulfuric acid) under carefully controlled temperature and concentration conditions to influence the isomer distribution . For obtaining higher concentrations of the meta isomer, the process often involves bubbling toluene vapor through the sulfonating agent at temperatures between 180-205°C, which can yield mixtures containing more than 50% of the meta isomer . Subsequent separation and purification steps, such as fractional crystallization or selective precipitation, are employed to isolate the 3-methylbenzenesulfonic acid from the isomer mixture. The purified compound is then typically crystallized from water to obtain the hydrate form, which may be preferred for certain applications due to its handling properties or stability characteristics.
Applications and Uses
Role in Synthetic Organic Chemistry
3-Methylbenzenesulfonic acid hydrate serves as a versatile reagent in synthetic organic chemistry, where its acidic properties and moderate solubility make it valuable for various transformations. The compound functions as an effective acid catalyst in reactions such as esterification, dehydration, and certain condensation processes, where its strong acidity (as indicated by its low pKa value) enables it to efficiently promote proton-dependent reactions. Unlike some stronger mineral acids, 3-methylbenzenesulfonic acid offers the advantage of being an organic acid with good solubility in both aqueous and organic media, making it suitable for reactions in diverse solvent systems. The presence of the methyl group at the meta position provides a balance of electronic effects that distinguishes its reactivity profile from other toluenesulfonic acid isomers. Additionally, the hydrate form offers stability advantages in certain applications, as the water of crystallization can modulate the acid strength and improve handling characteristics compared to the anhydrous form.
Environmental Applications and Biodegradation
One of the most significant aspects of 3-methylbenzenesulfonic acid hydrate is its role in environmental processes, particularly in the biodegradation of synthetic dyes. Research has identified this compound as a major biodegradation product from azo dyes during fungal degradation processes, suggesting its importance in understanding the environmental fate of these widespread industrial pollutants . The presence of 3-methylbenzenesulfonic acid hydrate in these degradation pathways provides valuable insights into the breakdown mechanisms of complex aromatic compounds in natural systems. This knowledge has potential applications in developing more effective bioremediation strategies for environments contaminated with persistent organic pollutants. Furthermore, studies on the compound's interactions with various enzymes and microbial systems have helped assess its biodegradability and ecological effects, contributing to our understanding of the environmental impact of aromatic sulfonic acids. The identification and characterization of 3-methylbenzenesulfonic acid hydrate in these environmental contexts highlight its significance beyond its synthetic applications.
Research and Analytical Methods
Analytical Techniques for Identification and Quantification
The characterization and quantification of 3-methylbenzenesulfonic acid hydrate in various matrices employ a range of analytical techniques that exploit the compound's physical and chemical properties. Spectroscopic methods, particularly infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, are valuable for structural confirmation, with the sulfonic acid group exhibiting characteristic absorption bands in IR spectra and distinctive chemical shifts in 1H and 13C NMR spectra. Chromatographic techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis, have been successfully applied for the separation and quantification of 3-methylbenzenesulfonic acid hydrate, especially in complex environmental samples or biodegradation studies . For example, capillary electrophoresis has been specifically mentioned as a technique used to identify this compound as a biodegradation product from azo dyes in fungal degradation processes . Mass spectrometry, often coupled with chromatographic separation, provides additional specificity for identification and can achieve lower detection limits for trace analysis. These analytical methods collectively enable researchers to track the presence and concentration of 3-methylbenzenesulfonic acid hydrate in various contexts, from synthetic reaction mixtures to environmental samples.
Current Research Directions and Challenges
Current research involving 3-methylbenzenesulfonic acid hydrate spans several domains, with particular emphasis on understanding its role in environmental processes and exploring new applications in synthetic chemistry. Studies focusing on biodegradation pathways of complex organic pollutants continue to investigate the formation and subsequent fate of this compound in natural systems, providing insights into the environmental persistence of aromatic sulfonic acids . Research challenges in this area include developing more sensitive and selective analytical methods for detecting low concentrations in complex environmental matrices and elucidating the complete metabolic pathways involving this compound in various microbial communities. In synthetic applications, ongoing research explores the catalytic efficiency of 3-methylbenzenesulfonic acid hydrate in novel reaction systems, particularly in green chemistry approaches where its relatively lower environmental impact compared to some mineral acids may offer advantages. The development of supported or immobilized forms of the acid for heterogeneous catalysis represents another active research direction, aiming to combine the catalytic activity of the compound with improved recoverability and reduced waste generation.
Comparative Analysis with Similar Compounds
Structural Analogs and Isomers
3-Methylbenzenesulfonic acid hydrate belongs to a family of structurally related compounds that exhibit varying properties based on subtle structural differences. The most direct comparisons can be made with its positional isomers: 2-methylbenzenesulfonic acid (ortho-toluenesulfonic acid) and 4-methylbenzenesulfonic acid (para-toluenesulfonic acid). These isomers differ only in the position of the methyl group relative to the sulfonic acid functionality, yet this positional variation leads to notable differences in physical properties, reactivity, and applications. For instance, the para isomer (p-toluenesulfonic acid) is more commonly used in organic synthesis compared to the meta isomer, due in part to its crystallization properties and commercial availability. The ortho isomer, meanwhile, exhibits different reactivity patterns influenced by the proximity of the methyl group to the sulfonic acid moiety. Beyond its immediate isomers, 3-methylbenzenesulfonic acid hydrate can be compared with other substituted benzenesulfonic acids, such as those bearing different alkyl groups or functional groups, which form a spectrum of compounds with graduated properties that can be selected for specific applications based on their unique characteristics.
Functional Comparisons and Selection Criteria
The selection of 3-methylbenzenesulfonic acid hydrate for specific applications often involves comparative evaluation against alternative acidic catalysts or reagents. When compared to mineral acids such as sulfuric acid or hydrochloric acid, 3-methylbenzenesulfonic acid hydrate offers the advantage of being a solid, non-volatile acid that is easier to handle and less corrosive to equipment, while still providing strong acidity for catalytic applications. In comparison with other organic acids like acetic acid or trifluoroacetic acid, it exhibits significantly stronger acidity due to the stabilizing effect of the sulfonic acid group. Table 2 presents a comparative analysis of 3-methylbenzenesulfonic acid hydrate with selected related compounds, highlighting key differences in properties that influence their selection for specific applications.
Table 2: Comparative Analysis of 3-Methylbenzenesulfonic Acid Hydrate and Related Compounds
Compound | Molecular Formula | Key Differences | Preferred Applications |
---|---|---|---|
3-Methylbenzenesulfonic acid hydrate | C7H10O4S | Meta-positioned methyl group, hydrate form | Biodegradation studies, moderate-strength acid catalysis |
4-Methylbenzenesulfonic acid | C7H8O3S | Para-positioned methyl group | Widely used in organic synthesis, esterification reactions |
Benzenesulfonic acid | C6H6O3S | No methyl substituent | General acid catalysis, sulfonation reactions |
Methanesulfonic acid | CH4O3S | Aliphatic structure | Strong acid catalysis in moisture-sensitive reactions |
Sulfuric acid | H2SO4 | Inorganic, diprotic | Industrial-scale acid catalysis, sulfonation reactions |
The selection between these alternatives depends on factors such as the required acid strength, solubility in the reaction medium, ease of product separation, and considerations regarding equipment compatibility and environmental impact. The hydrate form of 3-methylbenzenesulfonic acid offers specific advantages in terms of stability and handling in certain applications, while the anhydrous form may be preferred when water must be excluded from the reaction system.
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